2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Description

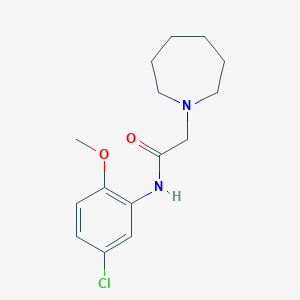

2-(Azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a seven-membered azepane ring linked to an acetamide backbone and a substituted aromatic moiety (5-chloro-2-methoxyphenyl). The presence of the azepane ring may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the chloro and methoxy substituents on the aryl group could influence electronic and steric interactions with enzymes or receptors .

Properties

IUPAC Name |

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-20-14-7-6-12(16)10-13(14)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXUPTGDYDNUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323915 | |

| Record name | 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

752214-91-8 | |

| Record name | 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the reaction of the azepane ring with 5-chloro-2-methoxyphenylamine under suitable conditions to form the desired intermediate.

Acetylation: The final step involves the acetylation of the intermediate to form this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Structural Insights :

- Azepane vs.

- Substituent Effects : The 5-chloro-2-methoxyphenyl group is shared with analogues in and , but replacement with naphthyloxy () or phenethyl () groups alters hydrophobicity and π-π stacking capabilities.

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Key Findings :

- The azepane group may confer distinct pharmacokinetic properties, such as improved membrane permeability compared to sulfur-containing heterocycles.

- Antimicrobial Activity : Piperazine-linked acetamides (e.g., compound 47 in ) show efficacy against gram-positive bacteria (MIC: 8 µg/mL), suggesting that the target compound’s azepane ring could be explored for similar applications.

Biological Activity

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known by its compound ID Y206-5882, is a synthetic organic compound with a molecular formula of C15H21ClN2O2 and a molecular weight of 296.79 g/mol. This compound features a chloro-methoxyphenyl group linked to an azepan moiety, which is of significant interest in medicinal chemistry due to its potential biological activities.

The chemical structure can be represented by the following SMILES notation: COc1ccc(cc1NC(CN1CCCCCC1)=O)[Cl]. The compound is characterized by several physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 296.79 g/mol |

| Molecular Formula | C15H21ClN2O2 |

| LogP | 3.4494 |

| LogD | 3.4193 |

| Polar Surface Area | 34.384 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. Such interactions may lead to various therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A series of acetamide derivatives were synthesized and screened for their antibacterial activity using the agar well diffusion method. The results showed that compounds with similar structures exhibited moderate to excellent antibacterial activity, particularly against strains such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) for selected compounds were determined, with some exhibiting MIC values comparable to standard antibiotics like levofloxacin.

Anticancer Activity

The potential anticancer properties of related acetamide derivatives have also been explored. Research has suggested that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against E. coli, S. aureus | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antibiofilm | Inhibition of biofilm formation |

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through computational toxicology databases. Preliminary data suggest that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile.

Table: Toxicity Data Overview

| Toxicity Parameter | Value | Source |

|---|---|---|

| Acute Toxicity | Not Established | EPA ToxValDB |

| Chronic Toxicity | Not Established | EPA ToxValDB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.